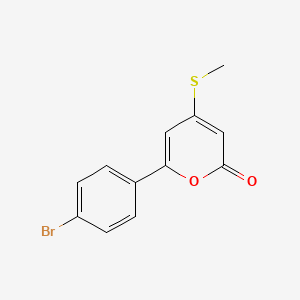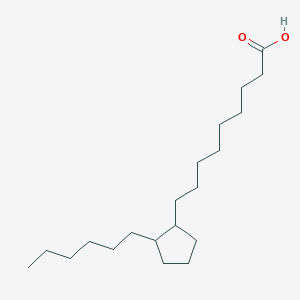
9-(2-Hexylcyclopentyl)nonanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Hexylcyclopentyl)nonanoic acid is an organic compound with a complex structure that includes a cyclopentyl ring substituted with a hexyl group and a nonanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Hexylcyclopentyl)nonanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cyclopentanone with a hexyl halide to introduce the hexyl group. This is followed by a series of reactions to introduce the nonanoic acid chain. The key steps include:
Alkylation: Cyclopentanone is reacted with a hexyl halide in the presence of a strong base to form 2-hexylcyclopentanone.
Oxidation: The resulting 2-hexylcyclopentanone is oxidized to form the corresponding carboxylic acid.
Chain Extension: The carboxylic acid is then subjected to chain extension reactions to introduce the nonanoic acid chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-(2-Hexylcyclopentyl)nonanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopentyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and halogenated compounds.
Applications De Recherche Scientifique
9-(2-Hexylcyclopentyl)nonanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-(2-Hexylcyclopentyl)nonanoic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonanoic Acid: A simpler fatty acid with a similar chain length but without the cyclopentyl ring.
Hexylcyclopentane: A compound with a similar cyclopentyl ring structure but lacking the nonanoic acid chain.
Uniqueness
9-(2-Hexylcyclopentyl)nonanoic acid is unique due to its combined structural features of a cyclopentyl ring and a long-chain fatty acid. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where both rigidity and flexibility are required.
Propriétés
Numéro CAS |
160281-93-6 |
|---|---|
Formule moléculaire |
C20H38O2 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
9-(2-hexylcyclopentyl)nonanoic acid |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-9-13-18-15-12-16-19(18)14-10-7-5-6-8-11-17-20(21)22/h18-19H,2-17H2,1H3,(H,21,22) |
Clé InChI |
HBJIUOGOLAADFU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CCCC1CCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


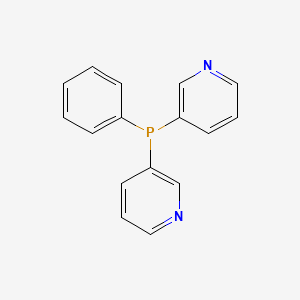


![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B14282849.png)

![4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14282858.png)
![N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14282864.png)
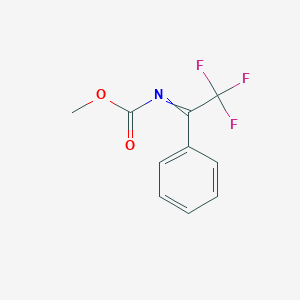
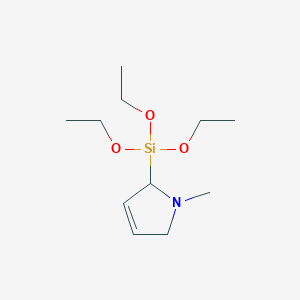
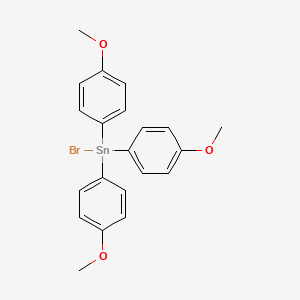
![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)
![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)

